molecular formula C23H25N3O7 B2525629 N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 874805-62-6

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2525629
CAS No.: 874805-62-6
M. Wt: 455.467
InChI Key: ITXRPNYJMHIKCP-UHFFFAOYSA-N
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Description

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that features a benzodioxole ring, an oxazolidine ring, and a methoxyphenyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide are not well-studied. Related compounds have been shown to interact with various enzymes and proteins. For instance, benzodioxole derivatives have been synthesized as COX inhibitors . The compound’s interactions with enzymes, proteins, and other biomolecules would depend on its specific structure and functional groups.

Cellular Effects

Related benzodioxole derivatives have shown cytotoxic activity against the HeLa cervical cancer cell line . The compound’s influence on cell function, signaling pathways, gene expression, and cellular metabolism would need to be studied in more detail.

Molecular Mechanism

Related compounds have been shown to inhibit COX enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with formaldehyde.

    Oxazolidine Ring Formation: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone.

    Coupling Reactions: The benzodioxole and oxazolidine intermediates are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.

    Oxazolidine Derivatives: Compounds with similar oxazolidine rings but different substituents.

    Methoxyphenyl Compounds: Compounds featuring the methoxyphenyl group.

Uniqueness

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7/c1-30-17-5-2-15(3-6-17)8-9-24-21(27)22(28)25-13-20-26(10-11-31-20)23(29)16-4-7-18-19(12-16)33-14-32-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXRPNYJMHIKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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